molecular formula C13H19NO B1455798 2-(2-Methoxyphenyl)-5-methylpiperidine CAS No. 1339159-86-2

2-(2-Methoxyphenyl)-5-methylpiperidine

Cat. No. B1455798
M. Wt: 205.3 g/mol
InChI Key: ZUBBWBJBJRJFEF-UHFFFAOYSA-N
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Description

“2-(2-Methoxyphenyl)-5-methylpiperidine” is a chemical compound. Its structure suggests that it is a piperidine derivative with a methoxyphenyl group at the 2-position and a methyl group at the 5-position .


Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxyphenyl)-5-methylpiperidine” were not found, related compounds are often synthesized through reactions involving amines and isocyanates .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyphenyl)-5-methylpiperidine” would be expected to include a piperidine ring, a methoxyphenyl group, and a methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-Methoxyphenyl)-5-methylpiperidine” were not found, related compounds have been studied for their antioxidant properties .

Scientific Research Applications

  • 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

    • Application Summary : This compound is a heterocyclic compound containing an oxazoline ring. It has been synthesized and characterized for scientific purposes.
    • Methods of Application : The compound can be synthesized through various reactions, including cyclization of acylated amino alcohols.
    • Results or Outcomes : The specific outcomes of the research involving this compound are not readily available in the scientific literature.
  • 2-Methoxyphenyl isocyanate

    • Application Summary : This compound is used as a chemoselective multitasking reagent for an amine protection/deprotection sequence .
    • Methods of Application : The compound is used for protection/deprotection of amino groups through carbamate bond mediated cappings .
    • Results or Outcomes : The stability of the urea linkage under acidic, alkaline and aqueous conditions is an additional advantage for such a protecting group .
  • Tertiary Phosphines

    • Application Summary : Tertiary phosphines, containing only P–C bonds, are synthesized and used in various reactions .
    • Methods of Application : The synthesis of tertiary phosphines often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .
    • Results or Outcomes : This synthetic approach has been widely used for the synthesis of phosphines with heterocyclic structures .
  • Methoxyphenylacetic acid

    • Application Summary : Methoxyphenylacetic acid is a reagent used in various chemical reactions .
    • Methods of Application : The specific methods of application are not readily available in the scientific literature .
    • Results or Outcomes : The specific outcomes of the research involving this compound are not readily available in the scientific literature .
  • 2-(2-Hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine derivatives

    • Application Summary : These compounds are used as pH-triggered pivots in molecular switches .
    • Methods of Application : The pH-induced switching process of these compounds was investigated with the help of UV spectroscopy .
    • Results or Outcomes : According to the calculated energy profiles, the rotation movements during the switching of the corresponding 3-methyl derivatives proceed unidirectionally at the molecular level .
  • 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-OMe-DMBI-I)

    • Application Summary : This compound is known as an efficient n-type dopant in organic electronics .
    • Methods of Application : The compound anchors to gold surfaces in a highly stable fashion and subsequently rotates in a specific manner .
    • Results or Outcomes : The specific outcomes of the research involving this compound are not readily available in the scientific literature .

properties

IUPAC Name

2-(2-methoxyphenyl)-5-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-7-8-12(14-9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBBWBJBJRJFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-5-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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